molecular formula C8H5ClN2O B1379155 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile CAS No. 1260853-44-8

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile

Cat. No. B1379155
CAS RN: 1260853-44-8
M. Wt: 180.59 g/mol
InChI Key: MJMKAJXTJVXJTH-UHFFFAOYSA-N
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Description

“(4-Chloropyridin-2-yl)methanol” is a chemical compound with the formula C6H6ClNO. It has a molecular weight of 143.57 . It’s used for research purposes .


Synthesis Analysis

The synthesis of “(4-Chloropyridin-2-yl)methanol” involves several stages . The first stage involves the reaction with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20℃ for 1.5 hours. The second stage involves heating at 100℃ for 1 hour. The third stage involves the reaction with sodium hydroxide and water in methanol at 0 - 20℃ for 1.5 hours .


Molecular Structure Analysis

The molecular structure of “(4-Chloropyridin-2-yl)methanol” consists of a pyridine ring attached to a benzyl group via a carbamate linkage .


Physical And Chemical Properties Analysis

“(4-Chloropyridin-2-yl)methanol” is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 238.6±25.0 °C at 760 mmHg . The melting point is 0ºC . The flash point is 98.1±23.2 °C .

Scientific Research Applications

Anti-Fibrosis Drug Development

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile: is a precursor in synthesizing pyrimidine derivatives, which have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The compound serves as a building block for constructing libraries of novel heterocyclic compounds with potential biological activities. It’s particularly used in the design of privileged structures in medicinal chemistry .

Agricultural Chemical Research

While not directly mentioned, derivatives of 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile could be explored for their insecticidal properties, as related compounds have been used as pesticides.

Acetylcholinesterase Inhibition

Compounds derived from 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile may act as acetylcholinesterase inhibitors, which is a mechanism of action for certain insecticides and could have applications in pest control.

Molecular Modeling and Simulation

The compound and its derivatives can be used in computational chemistry for molecular modeling and simulations to predict the behavior of molecules in various environments .

Chemical Biology

As a versatile chemical building block, 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile can be employed in chemical biology studies to develop novel compounds with diverse biological activities .

Anti-Fibrosis Drug Development

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile is a precursor in synthesizing pyrimidine derivatives, which have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Safety and Hazards

“(4-Chloropyridin-2-yl)methanol” is classified as a warning signal word . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-chloropyridin-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)8(12)1-3-10/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMKAJXTJVXJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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